Nitrocaramiphen hydrochloride
Description
Historical Context and Evolution of Muscarinic Receptor Research
The concept of muscarinic receptors dates back to the early 20th century, originating from the work of Sir Henry Dale in 1914, who observed that the compound muscarine (B1676868) mimicked the effects of acetylcholine (B1216132) (ACh) at certain nerve endings. nih.govwikipedia.org This laid the groundwork for classifying cholinergic receptors into two main types: muscarinic and nicotinic. wikipedia.org For many years, the muscarinic receptor was a functional concept rather than a known molecular entity. nih.gov A significant leap forward came with the development of radioligand binding assays, which allowed for the direct study and quantification of these receptors in various tissues. nih.gov
The understanding of muscarinic receptors was further revolutionized by the discovery of receptor subtypes. Initially, the existence of subtypes was a logical assumption with limited experimental backing. berkeley.edu A breakthrough occurred with the introduction of the antagonist pirenzepine (B46924), which showed different binding affinities in the brain versus the heart and smooth muscle, leading to the pharmacological distinction between M1 (high-affinity for pirenzepine) and M2 (low-affinity) receptors. nih.govpnas.org This discovery invigorated the field, prompting a search for more selective compounds. berkeley.edu
The final confirmation and detailed classification of the muscarinic receptor family came with advances in molecular biology. The successful cloning of the receptor genes revealed not just two, but five distinct molecular subtypes, designated m1 through m5. berkeley.edupnas.orgnih.gov These subtypes are all G protein-coupled receptors (GPCRs) but differ in their genetic encoding, tissue distribution, and the specific intracellular signaling pathways they activate. wikipedia.orgnih.gov This molecular evolution from a broad concept to a well-defined family of five receptor subtypes has enabled highly specific investigations into their diverse physiological roles. berkeley.edunih.gov
Significance of M1 Muscarinic Acetylcholine Receptor Antagonism in Neurobiology and Physiological Systems Research
The M1 muscarinic acetylcholine receptor is predominantly expressed in the central nervous system (CNS), especially in brain regions critical for cognitive functions like the hippocampus and cortex. patsnap.com Its activation influences neuronal excitability, synaptic plasticity, and neurotransmitter release, all of which are fundamental to learning and memory. patsnap.comnih.gov Consequently, antagonism of the M1 receptor has become a vital research tool in neurobiology to probe the underpinnings of these cognitive processes. patsnap.comfrontiersin.org
M1 receptor antagonists are instrumental in creating research models of cognitive impairment. frontiersin.org By blocking M1 receptors, researchers can induce temporary and reversible cognitive deficits in preclinical models, which helps in the study of conditions like Alzheimer's disease and schizophrenia where cholinergic signaling is known to be disrupted. frontiersin.orgnih.gov Furthermore, M1 receptor antagonism allows for the detailed study of specific cellular mechanisms. For instance, M1 receptors are known to modulate the M-current, a type of potassium current that stabilizes the membrane potential of neurons. pnas.org Antagonizing the M1 receptor prevents the suppression of this current, thereby reducing neuronal excitability, an effect that has been directly demonstrated in mice lacking the m1 receptor gene. pnas.org
Beyond the CNS, M1 receptor antagonism is significant in physiological systems research. Studies have implicated M1 receptors in the regulation of glandular secretions and neurite outgrowth in sensory neurons. frontiersin.orgphysiology.org The development of M1-selective antagonists allows scientists to dissect the specific contribution of this receptor subtype from the other four muscarinic receptors, which are often co-expressed in the same tissues. nih.gov This selectivity is crucial for understanding the precise role of M1 receptors in various physiological and pathophysiological states, from peripheral neuropathy to the parasympathetic control of organ function. frontiersin.orguio.no
Scope and Research Objectives for Nitrocaramiphen Hydrochloride Investigations
This compound is a chemical compound utilized exclusively for academic and laboratory research. Its primary significance lies in its function as a potent, competitive, and selective antagonist of the M1 muscarinic acetylcholine receptor. patsnap.commedchemexpress.combiocrick.com The main objective of using this compound in research is to selectively block the activity of M1 receptors, thereby allowing scientists to investigate the specific physiological and neurological functions mediated by this particular receptor subtype. selleckchem.com
Research investigations involving this compound aim to elucidate the role of M1 receptors in various biological systems. For example, it has been used to study the pharmacological parameters of muscarinic receptors in skeletal muscles, where it was shown to inhibit the hyperpolarizing effect of muscarine. medchemexpress.comselleckchem.commedchemexpress.com In cardiovascular research, it has been employed as a tool to characterize the profile of muscarinic receptor subtypes in models of congestive heart failure. uio.no
The high selectivity of this compound for M1 over other muscarinic receptor subtypes, particularly M2, makes it a valuable pharmacological tool. biocrick.com This allows researchers to differentiate the effects of M1 receptor blockade from those of other muscarinic receptors that might be present in the same tissue. The overarching goal of these investigations is to deepen the understanding of the cholinergic system and the specific contributions of the M1 receptor to cellular signaling, neuronal function, and disease processes.
Research Findings and Compound Properties
This compound is distinguished by its high affinity and selectivity for the M1 muscarinic receptor subtype. This property is quantified by its low inhibition constant (Ki), a measure of binding affinity.
Table 1: Binding Affinity of this compound
| Receptor Subtype | Inhibition Constant (Ki) | Selectivity |
|---|---|---|
| M1 | 5.5 nM medchemexpress.commedchemexpress.com | 71-fold greater than for M2 biocrick.com |
This interactive table allows for sorting and filtering of the data.
Detailed research studies have utilized this compound to probe the function of M1 receptors in specific biological contexts.
Table 2: Selected Research Applications of this compound
| Research Area | System/Model Studied | Key Finding | Citation(s) |
|---|---|---|---|
| Neuropharmacology | Skeletal Muscle Fibers | Inhibits the hyperpolarizing effect of muscarine. | medchemexpress.comselleckchem.commedchemexpress.com |
| Cardiovascular Physiology | Rat model of Congestive Heart Failure (CHF) | Used to characterize the muscarinic receptor subtype profile in ventricular membranes. | uio.no |
This interactive table allows for sorting and filtering of the data.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4.ClH/c1-3-19(4-2)13-14-24-17(21)18(11-5-6-12-18)15-7-9-16(10-8-15)20(22)23;/h7-10H,3-6,11-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQWACGTGFICFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Characterization and Receptor Binding Profile of Nitrocaramiphen Hydrochloride
Muscarinic Acetylcholine (B1216132) Receptor Subtype Selectivity
Nitrocaramiphen hydrochloride demonstrates a notable preference for the M1 muscarinic acetylcholine receptor subtype, a characteristic defined by its binding affinities and competitive interaction at the receptor level.
Quantitative Receptor Binding Affinities (Ki Values) for M1, M2, and M3 Subtypes
Radioligand binding assays have been instrumental in quantifying the affinity of this compound for various muscarinic receptor subtypes. These studies reveal a high affinity for the M1 receptor, with a reported inhibition constant (Ki) of 5.5 nM. colab.wsnih.gov In comparison, its affinity for the M2 and M3 subtypes is considerably lower, showcasing a significant M1-selective binding profile.
Specifically, this compound exhibits a 71-fold greater selectivity for M1 receptors over M2 receptors and a 10-fold selectivity for M1 over M3 subtypes. colab.wsnih.gov This selectivity profile is comparable to that of the well-established M1 selective antagonist, pirenzepine (B46924), which has a Ki of 5.2 nM for the M1 receptor and a 51-fold selectivity over the M2 subtype. colab.wsnih.gov
| Compound | M1 Ki (nM) | M2 Selectivity (M1/M2) | M3 Selectivity (M1/M3) |
|---|---|---|---|
| This compound | 5.5 | 71-fold | 10-fold |
| Pirenzepine | 5.2 | 51-fold | - |
Mechanisms of Competitive Antagonism at Muscarinic Receptors
Research indicates that this compound functions as a competitive antagonist at muscarinic receptors. colab.wsnih.gov This mechanism of action signifies that it binds reversibly to the same site as the endogenous neurotransmitter, acetylcholine, and other muscarinic agonists. By occupying the receptor's binding site, it prevents the agonist from binding and eliciting a physiological response. The competitive nature of this interaction was demonstrated in studies where the presence of this compound caused a parallel rightward shift in the concentration-response curves of muscarinic agonists, without a reduction in the maximal response, a hallmark of competitive antagonism.
Functional Characterization of Muscarinic Receptor Modulation
The functional consequences of this compound's interaction with muscarinic receptors have been explored in various physiological models, providing insights into its modulatory effects on cellular and tissue responses.
Inhibition of Muscarine-Induced Hyperpolarizing Effects in Muscle Fibers
In studies involving muscle fibers, this compound has been shown to effectively inhibit the hyperpolarizing effects induced by the muscarinic agonist, muscarine (B1676868). This antagonistic action underscores its ability to block the functional cellular responses mediated by muscarinic receptor activation in these tissues.
Influence on Inotropic Responses in Cardiac Ventricular Muscle Models
While direct studies on the inotropic effects of this compound in cardiac ventricular muscle are not extensively detailed in the available literature, the broader context of muscarinic receptor function in the heart provides a framework for understanding its potential influence. Muscarinic receptor activation in the heart, primarily through M2 receptors, is generally associated with negative chronotropic (heart rate) and inotropic (contractility) effects.
In certain pathological conditions, such as heart failure, the role of muscarinic receptors in modulating cardiac contractility can become more complex. For instance, in ventricular muscle from rats with heart failure, muscarinic stimulation has been observed to elicit a positive inotropic response. This effect is thought to be mediated by an increase in myofilament Ca2+ sensitivity. Given that this compound is a muscarinic antagonist, it would be expected to counteract such agonist-induced inotropic effects. However, its high selectivity for the M1 subtype suggests its direct impact on the predominantly M2-mediated cardiac effects might be less pronounced compared to non-selective antagonists.
Ligand Efficacy and Receptor Coupling Considerations
As a competitive antagonist, this compound is considered to have neutral efficacy. This means that it binds to the muscarinic receptor but does not possess the intrinsic ability to initiate a cellular response. Its primary role is to block the receptor from being activated by agonists.
The selectivity of this compound for the M1 receptor subtype has implications for its interaction with G protein coupling. M1, M3, and M5 muscarinic receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C. In contrast, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channels. By preferentially blocking the M1 receptor, this compound would be expected to primarily interfere with the Gq/11 signaling pathway in tissues where M1 receptors are prominently expressed. This selective blockade of a specific G protein signaling cascade highlights the potential for more targeted pharmacological interventions with reduced off-target effects compared to non-selective muscarinic antagonists.
Molecular and Cellular Mechanisms of Action of Nitrocaramiphen Hydrochloride
G Protein-Coupled Receptor (GPCR) Signaling Pathway Modulation
Nitrocaramiphen hydrochloride's primary mechanism of action involves its function as a selective antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs), which are a major class of GPCRs. medchemexpress.comnih.govneuromics.com These receptors are integral to the parasympathetic nervous system and are involved in a wide range of physiological functions. nih.govnih.gov
Interaction with Gi-Coupled Muscarinic Receptors
Muscarinic receptors are categorized into five subtypes (M1-M5). These subtypes couple to different G proteins to initiate intracellular signaling cascades. nih.gov The M2 and M4 receptors are known to couple with Gi proteins, which are inhibitory, while the M1, M3, and M5 receptors predominantly couple with Gq proteins. nih.gov
This compound is a potent and selective competitive antagonist of the M1 muscarinic receptor. nih.gov Research has demonstrated its high affinity for the M1 receptor subtype with a 71-fold selectivity for M1 over the Gi-coupled M2 receptor and a 10-fold selectivity over the M3 receptor. nih.govneuromics.com While its principal target is the Gq-coupled M1 receptor, its interaction profile includes a measurable, albeit much lower, affinity for the Gi-coupled M2 subtype. This interaction, even if weaker, is relevant to a complete understanding of its pharmacological profile. Antagonism at Gi-coupled receptors blocks the signaling cascade that normally leads to the inhibition of adenylyl cyclase. youtube.com
| Receptor Subtype | Primary G Protein Coupling | Binding Affinity (Ki) | Selectivity vs. M1 |
|---|---|---|---|
| M1 | Gq | 5.5 nM | - |
| M2 | Gi | ~390.5 nM | 71-fold lower |
| M3 | Gq | ~55.0 nM | 10-fold lower |
Downstream Signaling Cascades and Effector Regulation (e.g., Adenylyl Cyclase, Ion Channels)
The antagonism of muscarinic receptors by this compound leads to the modulation of several downstream effectors.
Adenylyl Cyclase: The activation of Gi-coupled receptors, such as M2, leads to the inhibition of adenylyl cyclase, an enzyme that synthesizes cyclic adenosine (B11128) monophosphate (cAMP). youtube.com By acting as an antagonist at these sites, nitrocaramiphen would prevent this agonist-induced inhibition, thereby maintaining or restoring cAMP levels.
Ion Channels: A significant downstream effect of M1 receptor antagonism is the modulation of ion channels, particularly potassium channels. Blockade of the M1 receptor has been shown to activate Kv7.2/7.3 (M-current) potassium channels. nih.gov This activation leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. nih.gov The resulting hyperpolarization makes neurons less excitable. nih.gov this compound specifically inhibits the hyperpolarizing effect of muscarine (B1676868) in muscle fibers. medchemexpress.com
Regulation of Cellular Bioenergetics and Mitochondrial Function
Recent research has uncovered a novel mechanism of action for muscarinic M1 receptor antagonists, linking them directly to the regulation of cellular energy homeostasis and mitochondrial health. nih.gov Blockade of the M1 receptor can trigger a signaling cascade that enhances mitochondrial function, a process mediated by the AMP-activated protein kinase (AMPK) pathway. nih.gov
Impact on AMP-Activated Protein Kinase (AMPK) Pathway
AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. nih.gov It is activated during states of energy depletion (high AMP:ATP ratio) and works to restore energy balance by promoting catabolic processes like glucose uptake and fatty acid oxidation while inhibiting anabolic processes. nih.govyoutube.com
Studies using selective M1 receptor antagonists have demonstrated that blocking this receptor leads to the activation of AMPK. nih.gov This was confirmed by observations of increased phosphorylation of AMPK in neuronal cells following treatment with M1 antagonists. nih.gov This finding highlights a significant pathway where muscarinic receptor modulation can directly influence the cell's master energy regulator.
Modulation of PGC-1α Transcriptional Activity and Mitochondrial Respiration
The activation of AMPK has profound effects on mitochondrial biogenesis and function, largely through its influence on the peroxisome proliferator-activated receptor γ coactivator-1α (PGC-1α). nih.gov AMPK can directly phosphorylate and activate PGC-1α, which is a master transcriptional coactivator of genes involved in energy metabolism and mitochondrial biogenesis. nih.gov
Consistent with this pathway, the M1 receptor antagonist-induced activation of AMPK has been shown to enhance mitochondrial respiratory function. nih.gov Key findings from this research include:
Increased Expression of Respiratory Chain Components: Treatment with M1 antagonists led to an upregulation of oxidative phosphorylation (OXPHOS) protein expression. nih.gov
Augmented Mitochondrial Membrane Potential: A higher mitochondrial membrane potential was observed in cells treated with M1 antagonists, indicating improved mitochondrial health and function. nih.gov
These results suggest that by blocking M1 receptors, compounds like nitrocaramiphen can initiate an AMPK-mediated cascade that ultimately bolsters mitochondrial respiration.
| Parameter | Observed Effect | Mediating Pathway |
|---|---|---|
| AMPK Phosphorylation | Increased | Direct consequence of M1R blockade |
| OXPHOS Protein Expression | Increased | Downstream of AMPK activation |
| Mitochondrial Membrane Potential | Augmented | Indicator of enhanced mitochondrial function |
Role of CaMKKβ in Signal Transduction
The activation of AMPK is controlled by upstream kinases, most notably LKB1 and the Ca2+/calmodulin-dependent protein kinase kinase β (CaMKKβ). nih.gov CaMKKβ activates AMPK in response to increases in intracellular calcium levels. nih.gov Research into other muscarinic receptor subtypes has solidified this connection; for instance, activation of M3 receptors has been shown to stimulate the CaMKKβ/AMPK pathway. nih.gov This demonstrates that the broader muscarinic receptor system is linked to CaMKKβ as an upstream regulator of AMPK. Therefore, CaMKKβ represents a key signal transducer that can link receptor-mediated events to the activation of the AMPK energy-sensing pathway.
Effects on Neuronal Plasticity and Axonal Growth Mechanisms
The effects of this compound on neuronal plasticity and axonal growth are primarily understood through its potent antagonism of the M1 muscarinic acetylcholine receptor, which plays a significant role in modulating these processes.
Research indicates that M1 receptor activation can constrain neurite outgrowth in adult sensory neurons. This inhibitory effect is mediated through a signaling pathway involving the G protein Gα13, which in turn inhibits tubulin polymerization, a critical process for cytoskeletal dynamics and axonal extension. By blocking this receptor, M1 antagonists can remove this constraint, thereby promoting neurite outgrowth. Furthermore, M1 receptor activation has been shown to disrupt the tubulin cytoskeleton and reduce mitochondrial trafficking in distal neurites, processes that are essential for axonal growth and health. Antagonism of the M1 receptor can rescue these effects.
In the context of synaptic plasticity, the M1 receptor is a key regulator of both long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms that are thought to underlie learning and memory. Physiologically released acetylcholine from cholinergic fibers has been shown to modulate hippocampal synaptic plasticity through the activation of postsynaptic M1 receptors. Studies have demonstrated that M1 receptor activation can enhance LTP in the hippocampus. This enhancement is dependent on the activity of NMDA receptors, suggesting a cooperative interaction between the muscarinic and glutamatergic systems in shaping synaptic strength. The activation of M1 receptors can lead to the potentiation of AMPA receptor-mediated synaptic transmission, a hallmark of LTP.
Conversely, M1 receptor activation can also induce LTD in certain brain regions, such as the nucleus accumbens. This process can be mediated by the production of endocannabinoids, which then act on presynaptic CB1 receptors to suppress neurotransmitter release. Therefore, by antagonizing the M1 receptor, this compound can be expected to modulate these forms of synaptic plasticity, although the precise outcomes would depend on the specific neuronal circuit and the baseline level of cholinergic activity.
Broader Molecular Interactions and Cellular Network Effects
A significant finding is that this compound potently inhibits binding to sigma (σ) recognition sites in the brain. nih.gov This interaction is not a universal feature of all muscarinic antagonists; for instance, classical antagonists like atropine (B194438) and the M1-selective antagonist pirenzepine (B46924) are ineffective at binding to sigma sites. nih.gov The affinity of Nitrocaramiphen for sigma sites suggests a potential for modulation of cellular processes regulated by these receptors, which are known to be involved in a variety of functions including the regulation of ion channels, cellular signaling, and neuronal survival.
Furthermore, M1 receptors are involved in the cortico-basal ganglia-thalamo-cortical loops, which are critical for motor control and cognitive functions. Specifically, the M1 receptor is a component of the indirect pathway within these circuits. escholarship.org Antagonism of M1 receptors can therefore influence the balance of activity between the direct and indirect pathways, leading to network-level effects on motor and cognitive processing.
Table 2: Summary of Molecular Interactions of this compound
| Target | Interaction | Potential Functional Implication |
|---|---|---|
| M1 Muscarinic Receptor | Selective Antagonist | Modulation of neuronal plasticity, axonal growth, and cognitive processes |
| Sigma (σ) Receptors | Potent Inhibition of Binding | Regulation of ion channel function and cellular signaling |
| Glutamatergic System | Indirect Modulation | Alteration of synaptic plasticity thresholds and network excitability |
| Cortico-basal ganglia-thalamo-cortical loops | Indirect Pathway Modulation | Influence on motor control and cognitive functions |
Structure Activity Relationship Sar Studies of Nitrocaramiphen Hydrochloride and Analogues
Elucidation of Pharmacophoric Requirements for M1 Receptor Selectivity
The quest to identify the key chemical features—the pharmacophore—responsible for the M1 receptor selectivity of caramiphen (B1668299) analogues has focused on the substitution pattern of the aromatic ring. Research has demonstrated that specific electronic properties of substituents on this ring are critical determinants of subtype selectivity.
To systematically investigate the relationship between the physicochemical properties of the aromatic substituent and muscarinic receptor binding, researchers have utilized substituent parameters such as Hammett's sigma (σ) constants and Hansch's pi (π) values nih.gov. Hammett's σ value quantifies the electron-donating or electron-withdrawing ability of a substituent, while Hansch's π value measures its hydrophobicity.
In a key study, para-substituted analogues of caramiphen were synthesized with substituents chosen to represent extreme values for σ and π in all four combinations: amino (-σ, -π), 1-pyrrolidinyl (-σ, +π), 1-tetrazolyl (+σ, -π), and iodo (+σ, +π) nih.gov. This strategic selection allowed for a focused examination of how these electronic and hydrophobic parameters correlate with binding affinity and M1 versus M2 receptor subtype selectivity nih.gov.
The SAR studies revealed a clear trend regarding the electronic nature of the para-substituent. Analogues featuring electron-withdrawing groups, characterized by a positive Hammett sigma value (+σ), consistently demonstrated selectivity for the M1 receptor subtype nih.gov. In contrast, derivatives with electron-donating groups (-σ) were found to be nonselective in their binding profiles nih.gov.
This crucial finding led to the targeted synthesis of additional analogues with known electron-withdrawing substituents, such as nitro (-NO₂) and cyano (-CN) groups. As predicted by the established SAR, both the nitrocaramiphen and cyanocaramiphen derivatives were confirmed to be M1 selective nih.gov. The mechanism for this enhanced selectivity appears to be a marked decrease in affinity for the M2 receptor, while high-affinity binding to the M1 site is preserved nih.gov. For instance, the p-nitro and p-iodo derivatives retained approximately the same high affinity as the parent compound, caramiphen, for the M1 site nih.gov.
Comparative Analysis with Caramiphen and Other Substituted Analogues (e.g., Iodocaramiphen)
Direct comparison of nitrocaramiphen with its parent compound, caramiphen, and another M1-selective analogue, iodocaramiphen, highlights the impact of para-substitution on receptor binding and selectivity. All three compounds bind to the M1 receptor with high affinity in a competitive manner nih.govcolab.ws.
Radioligand binding assays have quantified the affinity (Ki) of these compounds for M1, M2, and M3 muscarinic receptor subtypes, allowing for a precise calculation of their selectivity ratios nih.govcolab.ws. Caramiphen itself shows a notable preference for the M1 receptor, with a 27-fold greater selectivity for M1 over M2 sites nih.govcolab.ws. However, the introduction of electron-withdrawing groups at the para-position significantly enhances this selectivity. Iodocaramiphen displays a 59-fold selectivity for M1 over M2 receptors nih.govcolab.ws. Nitrocaramiphen demonstrates the highest selectivity of the group, with a 71-fold preference for the M1 receptor subtype compared to the M2 subtype nih.govcolab.wsneuromics.com. Furthermore, nitrocaramiphen shows a 10-fold selectivity for M1 over M3 sites nih.govcolab.ws.
The potency and selectivity of both nitrocaramiphen and iodocaramiphen for the M1 receptor over the M2 receptor are comparable to, or greater than, the prototypical M1-selective agent, pirenzepine (B46924) nih.govnih.gov.
| Compound | M1 Affinity (Ki, nM) | M1 vs. M2 Selectivity (Fold) | M1 vs. M3 Selectivity (Fold) |
|---|---|---|---|
| Caramiphen | 1.2 | 27 | 6 |
| Iodocaramiphen | 2.1 | 59 | 4 |
| Nitrocaramiphen | 5.5 | 71 | 10 |
| Pirenzepine (Reference) | 5.2 | 51 | - |
Design Principles for Enhanced Muscarinic Receptor Antagonism and Subtype Selectivity
The collective findings from SAR studies on caramiphen analogues provide clear design principles for developing potent and subtype-selective muscarinic antagonists. The primary principle for achieving high M1 selectivity within this chemical scaffold is the introduction of a potent electron-withdrawing substituent at the para-position of the 1-phenyl ring.
This strategy effectively engineers selectivity by modulating the compound's affinity for different receptor subtypes. Specifically, the addition of groups like nitro (-NO₂) or iodo (-I) maintains high-affinity binding at the M1 receptor while simultaneously reducing affinity at the M2 receptor nih.gov. This differential effect is the key to enhancing the M1/M2 selectivity ratio. These ester-type antimuscarinics are considered potentially superior ligands for the investigation of M1 receptors in the brain when compared to more hydrophilic compounds like pirenzepine nih.govcolab.ws.
Preclinical Research Methodologies and Experimental Models in Nitrocaramiphen Hydrochloride Studies
In Vitro Experimental Paradigms
In vitro studies are fundamental in pharmacology for characterizing the interaction of a compound with its biological target at the molecular and cellular level. For Nitrocaramiphen hydrochloride, these paradigms have been crucial in defining its profile as a muscarinic receptor antagonist.
Radioligand binding assays are a cornerstone for determining the affinity of a drug for a specific receptor. These assays measure the displacement of a radioactively labeled ligand by an unlabeled test compound, allowing for the calculation of the inhibitory constant (Ki), a measure of binding affinity.
Detailed research has been conducted to characterize the binding profile of this compound at different muscarinic receptor subtypes. A study published in the European Journal of Pharmacology utilized radioligand binding assays to determine its affinity for M1, M2, and M3 receptors. The M1 site in rat cortex was labeled with [3H]pirenzepine, the M2 site in rat heart was labeled with 3H-quinuclidinyl benzilate, and the M3 site in rat submaxillary gland was labeled with [3H]N-methylscopolamine. biocrick.com
The findings demonstrated that this compound binds with high affinity to M1 muscarinic sites and exhibits significant selectivity over M2 and M3 subtypes. biocrick.com Specifically, it showed a 71-fold greater preference for the M1 receptor over the M2 receptor and a 10-fold selectivity for the M1 receptor over the M3 subtype. biocrick.com The interaction with the M1 binding site was determined to be competitive in nature. biocrick.com These results highlight this compound as a potent and selective M1 muscarinic antagonist, comparable in potency and M1/M2 selectivity to the well-known agent pirenzepine (B46924). biocrick.com
| Receptor Subtype | Tissue Source | Radioligand Used | Ki (nM) | Selectivity Ratio (M2/M1) | Selectivity Ratio (M3/M1) |
|---|---|---|---|---|---|
| M1 | Rat Cortex | [3H]pirenzepine | 5.5 | 71 | 10 |
| M2 | Rat Heart | 3H-QNB | 390.5 (Calculated) | ||
| M3 | Rat Submaxillary Gland | [3H]NMS | 55 (Calculated) | - |
Following binding affinity determination, cell-based functional assays are employed to ascertain a compound's biological effect, i.e., whether it acts as an agonist, antagonist, or allosteric modulator. Common techniques include measuring changes in intracellular calcium levels (calcium mobilization) upon receptor activation or using electrophysiological recordings to monitor changes in the electrical properties of a cell, such as membrane potential.
High-Throughput Screening (HTS) involves the rapid, automated testing of large numbers of compounds to identify "hits" with a desired biological activity. This methodology is a key part of modern drug discovery, including the search for new receptor antagonists.
This compound has been included as part of large, diverse compound libraries used in various HTS campaigns. For instance, it was listed in the compound library for screens aimed at identifying drugs that could induce the degradation of MLL-fusion oncoproteins in leukemia research. ucl.ac.ukucl.ac.uk It was also part of a library screened for compounds with activity against Mycobacterium tuberculosis. bham.ac.uk While its inclusion in these libraries demonstrates its availability for broad screening efforts, the results of these specific screens did not identify this compound as a primary hit compound for the activities being investigated. ucl.ac.ukucl.ac.ukbham.ac.uk
To understand the dynamics of how a ligand binds to its protein target, various molecular interaction assays are used. Techniques like steered molecular dynamics simulations can provide insights into the binding and unbinding pathways, the forces involved, and the conformational changes that occur in both the ligand and the protein. These studies are crucial for the rational design of new drugs with improved affinity and selectivity. At present, specific molecular interaction studies detailing the binding dynamics of this compound at the atomic level have not been prominently reported in the literature.
Ex Vivo Tissue Preparations
Ex vivo studies use tissues or organs that have been removed from an organism and are kept viable in a controlled artificial environment. This approach allows for the study of a compound's effect on a complex biological system that is more integrated than isolated cells, without the systemic influences of a whole organism.
Isolated organ bath studies are a classic pharmacological technique used to investigate the effects of drugs on tissue contractility. Preparations such as isolated ventricular muscle, aorta, or ileum are mounted in a temperature-controlled bath containing a physiological salt solution. The contractile force of the tissue is measured in response to electrical stimulation or the addition of pharmacological agents. This methodology is invaluable for characterizing the functional effects of receptor agonists and antagonists on smooth and cardiac muscle. Despite the utility of this technique for studying muscarinic agents, which have significant effects on cardiac and smooth muscle, specific research detailing the effects of this compound in isolated ventricular muscle or other organ bath preparations is not currently available in the public domain.
In Vivo Preclinical Animal Models in this compound Studies
In vivo animal models are indispensable tools in preclinical research, providing critical insights into the complex biological interactions of investigational compounds within a living system. These models are designed to replicate human diseases or conditions, allowing researchers to evaluate the efficacy and mechanisms of action of new therapeutic agents like this compound. The selection of an appropriate animal model is paramount and depends on the specific research question, with considerations for physiological and genetic similarities to humans.
In the study of this compound, various animal models have been employed to elucidate its effects on the cardiovascular and nervous systems, as well as its potential as a medical countermeasure. These models, primarily in rodents, have been instrumental in characterizing the compound's pharmacological profile.
Rodent Models for Muscarinic Receptor Function in Cardiac Disease (e.g., Congestive Heart Failure Models)
This compound has been investigated for its effects on muscarinic receptors in the context of cardiac diseases such as congestive heart failure (CHF). Rodent models are frequently used to simulate the pathophysiology of CHF, which can be induced through various methods including surgical procedures like coronary artery ligation or aortic banding, as well as genetic modifications. researchgate.net These models develop key features of human CHF, including cardiac hypertrophy, contractile dysfunction, and neurohormonal activation. researchgate.netnih.gov
Research has utilized these models to explore the role of muscarinic receptors in cardiac function and the potential therapeutic effects of their modulation. For instance, studies have examined the inotropic responses in ventricular muscle from rats with heart failure following the activation of muscarinic receptors. medchemexpress.com Nitrocaramiphen, as a selective M1 muscarinic receptor antagonist, is a valuable tool in dissecting the specific contributions of this receptor subtype to cardiac pathophysiology in these models. medchemexpress.comnih.gov
The table below summarizes common rodent models used in congestive heart failure research relevant to the study of muscarinic receptor antagonists.
| Model | Method of Induction | Key Pathophysiological Features | Relevance to Nitrocaramiphen Studies |
| Coronary Artery Ligation | Surgical ligation of a coronary artery to induce myocardial infarction. researchgate.net | Left ventricular dysfunction, cardiac remodeling, neurohormonal activation. researchgate.net | Evaluation of muscarinic receptor antagonist effects on post-infarction cardiac remodeling and function. |
| Aortic Banding | Surgical constriction of the aorta to induce pressure overload. researchgate.net | Cardiac hypertrophy, diastolic dysfunction, eventual systolic dysfunction. researchgate.net | Investigation of the role of M1 receptors in the development of cardiac hypertrophy and failure. |
| Spontaneously Hypertensive Rat (SHR) | Genetically predisposed to hypertension, leading to heart failure. researchgate.net | Hypertension, left ventricular hypertrophy, progressive cardiac dysfunction. researchgate.net | Studying the interplay between hypertension, muscarinic receptor signaling, and heart failure. |
Models for Neurological and Neurodegenerative Research (e.g., Peripheral Neuropathy Models, Axonal Growth Inhibition Studies)
The peripheral nervous system's response to injury and disease is a significant area of research where this compound's effects on muscarinic receptors may be relevant. Animal models of peripheral neuropathy are crucial for understanding disease mechanisms and testing potential therapies. nih.gov These models can be created through various means, including metabolic induction (e.g., streptozotocin-induced diabetes), chemotherapy agent administration (e.g., paclitaxel (B517696) or cisplatin), or surgical nerve injury (e.g., chronic constriction injury). nih.govmdpi.com
These models exhibit hallmarks of human peripheral neuropathy, such as allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased sensitivity to pain). nih.gov Studies in these models can assess the role of muscarinic receptors in nerve damage and regeneration.
Furthermore, in the context of neurodegenerative research, studies on axonal growth inhibition are critical for understanding the barriers to nerve regeneration after injury. nih.gov In vitro and in vivo models are used to screen for compounds that can overcome these inhibitory signals. While direct studies linking Nitrocaramiphen to these specific models are not prevalent, its activity at muscarinic receptors, which are present in the nervous system, suggests a potential area for future investigation. For example, research has identified various compounds that promote neurite outgrowth in inhibitory environments. nih.govresearchgate.net
The following table details common models used in peripheral neuropathy and axonal growth research.
| Model Type | Specific Model | Method of Induction | Key Features | Potential Relevance for Nitrocaramiphen |
| Chemotherapy-Induced | Paclitaxel-Induced Neuropathy | Administration of the chemotherapy drug paclitaxel. mdpi.com | Mechanical allodynia, thermal hyperalgesia, loss of sensory nerve fibers. researchgate.net | Investigating the role of M1 receptors in the development or mitigation of chemotherapy-induced neuropathic pain. |
| Surgical Nerve Injury | Chronic Constriction Injury (CCI) | Loose ligation of the sciatic nerve. | Spontaneous pain, allodynia, hyperalgesia. | Exploring the involvement of muscarinic signaling in nerve injury-induced pain pathways. |
| Axonal Growth Inhibition | CSPG-Coated Substrates (in vitro) | Plating neurons on substrates coated with chondroitin (B13769445) sulfate (B86663) proteoglycans (CSPGs). nih.gov | Inhibition of neurite outgrowth. nih.gov | Screening for potential effects of muscarinic receptor modulation on overcoming inhibitory signals for axonal regeneration. |
Studies in Cholinergic Overstimulation Models (e.g., Nerve Agent Antagonism Research)
A critical area of research involving muscarinic receptor antagonists is in the field of medical countermeasures against cholinergic nerve agents. nih.gov These organophosphorus compounds cause toxicity by inhibiting acetylcholinesterase, leading to an excess of acetylcholine (B1216132) and subsequent overstimulation of muscarinic and nicotinic receptors. nih.govnih.gov This overstimulation results in a cholinergic crisis, characterized by a range of symptoms including seizures, respiratory distress, and cardiovascular collapse. nih.gov
Animal models, typically rodents, are exposed to nerve agents like soman (B1219632) or sarin (B92409) to mimic the effects of poisoning in humans. nih.gov These studies are vital for developing and testing the efficacy of antidotes. The standard treatment often includes an anticholinergic agent, like atropine (B194438), to block the muscarinic effects of the nerve agent, and an oxime to reactivate the inhibited acetylcholinesterase. nih.gov
Given that Nitrocaramiphen is a potent and selective M1 muscarinic receptor antagonist, it has been a subject of interest in this area. nih.gov Research in cholinergic overstimulation models aims to determine if selective M1 antagonism offers advantages over non-selective antagonists like atropine in mitigating the effects of nerve agent poisoning.
The table below outlines the components of a typical nerve agent antagonism study in an animal model.
| Component | Description | Purpose |
| Animal Model | Typically rodents (e.g., rats, guinea pigs). | To simulate the physiological response to nerve agent exposure in a living organism. |
| Nerve Agent | Organophosphorus compounds such as soman, sarin, or VX. nih.gov | To induce cholinergic overstimulation and mimic the toxic effects of nerve agent poisoning. nih.gov |
| Test Compound | This compound. | To evaluate its efficacy as an antagonist to the muscarinic effects of the nerve agent. |
| Control Groups | Vehicle control, positive control (e.g., atropine). | To provide a baseline and compare the efficacy of the test compound against a standard treatment. |
| Outcome Measures | Survival rate, seizure activity, respiratory function, and other physiological parameters. | To quantify the protective effects of the test compound against nerve agent toxicity. |
Emerging Research Frontiers and Interdisciplinary Applications of Nitrocaramiphen Hydrochloride
Nitrocaramiphen Hydrochloride as a Research Tool for M1 Receptor Elucidation and Specificity
This compound has proven to be a valuable tool for studying the M1 muscarinic acetylcholine (B1216132) receptor, a key player in cognitive functions. Research has demonstrated that nitrocaramiphen is a potent and competitive antagonist of the M1 receptor. nih.gov
In radioligand binding assays, nitrocaramiphen exhibited high affinity for M1 receptors in the rat cortex, with a Ki value of 5.5 nM. nih.gov This affinity is comparable to that of the well-established M1-selective antagonist, pirenzepine (B46924). What sets nitrocaramiphen apart is its significant selectivity for the M1 subtype over M2 and M3 receptors. It displays a 71-fold greater preference for M1 over M2 receptors and a 10-fold selectivity for M1 over M3 receptors. nih.gov This high selectivity makes it an excellent ligand for isolating and studying the specific functions of the M1 receptor in the brain, distinguishing its effects from those mediated by other muscarinic receptor subtypes. nih.gov
The ester-type structure of nitrocaramiphen may offer advantages over more hydrophilic agents like pirenzepine for in-brain studies. nih.gov Its physicochemical properties could facilitate better penetration of the blood-brain barrier, allowing for more effective in vivo investigations of M1 receptor function and its role in neurological processes.
Prodrug Design Strategies and Metabolic Considerations for Nitro-Containing Compounds
The presence of a nitro group in a molecule, as in nitrocaramiphen, introduces specific metabolic pathways and considerations for drug design, particularly in the context of prodrug strategies. nih.govresearchgate.net A prodrug is an inactive or less active compound that is metabolized in the body to produce an active drug.
For nitro-containing compounds, a common prodrug approach involves their bioreductive activation. nih.gov This strategy is particularly relevant in targeting hypoxic environments, such as those found in solid tumors, where low oxygen levels promote the expression of nitroreductase enzymes. nih.govmdpi.com These enzymes can reduce the nitro group, triggering a cascade that releases a cytotoxic agent. nih.gov
However, the metabolism of nitro compounds is a double-edged sword. The reduction of a nitro group can lead to the formation of reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives, which can be associated with genotoxicity and cytotoxicity. researchgate.netnih.govresearchgate.net This occurs through a six-electron reduction process, which can generate reactive oxygen species and intermediates capable of forming covalent DNA adducts. nih.gov
Therefore, prodrug design for nitro compounds must carefully balance the desired therapeutic activation with the potential for off-target toxicity. Strategies may include modifying the molecular structure to alter its physicochemical properties, thereby improving its therapeutic index and reducing genotoxicity without compromising its intended biological activity. nih.govresearchgate.net
Interplay with Dopaminergic Systems in Central Nervous System Research
The central nervous system (CNS) is a complex network where different neurotransmitter systems intricately interact. The dopaminergic system, crucial for functions like movement, cognition, and emotion, is known to have significant interplay with other systems, including the cholinergic system, to which muscarinic receptors belong. nih.govnih.gov
While direct studies on the specific interaction of this compound with the dopaminergic system are not extensively detailed in the provided context, its potent action on M1 muscarinic receptors suggests a potential for indirect influence. Muscarinic receptors are involved in modulating dopamine (B1211576) release and function. Therefore, by acting on M1 receptors, nitrocaramiphen could potentially influence dopaminergic signaling pathways.
Research on the broader interactions between cholinergic and dopaminergic systems has shown that these pathways are deeply interconnected in regulating various brain functions and are implicated in neurological and psychiatric disorders. nih.govnih.govum.edu.mt For instance, the activity of dopamine neurons in the ventral tegmental area (VTA), a key component of the brain's reward system, can be modulated by cholinergic inputs. researchgate.net Further investigation into how specific M1 receptor antagonists like nitrocaramiphen affect these interactions could provide valuable insights into the integrated function of these critical neurotransmitter systems.
Applications in Investigating DNA Damage Response and Genotoxicity Assays
The presence of the nitro group makes nitro-containing compounds, including by extension nitrocaramiphen, relevant subjects for genotoxicity studies. researchgate.net The metabolic activation of nitroarenes can lead to DNA damage, making them a focus of DNA repair tests. nih.gov
Various assays are employed to assess the genotoxic potential of chemical compounds. These include tests that measure DNA repair synthesis, such as the unscheduled DNA synthesis (UDS) assay, and those that detect DNA strand breaks, like the comet assay. nih.gov The Ames test, which uses bacteria to test for gene mutations, is another common method. nih.gov
Studies on a variety of nitroarenes have shown that many of these compounds can elicit a positive response in DNA repair tests using rodent hepatocytes, indicating their potential to cause DNA damage. nih.gov The genotoxicity of these compounds is often linked to the metabolic reduction of the nitro group, which can produce reactive intermediates that interact with DNA. nih.gov Therefore, compounds like nitrocaramiphen could be utilized in genotoxicity assays as reference compounds or to investigate the mechanisms of DNA damage and repair initiated by nitroaromatic structures.
Exploration in Antimicrobial Research (e.g., Mycobacterium tuberculosis screens)
Nitro-containing compounds have a long history in antimicrobial research, with drugs like metronidazole (B1676534) and chloramphenicol (B1208) being notable examples. nih.gov The antimicrobial activity of many nitro compounds is attributed to the reductive activation of the nitro group within microbial cells. This process can generate toxic radical species, such as the nitro anion radical, which can damage cellular components, including DNA, leading to cell death. nih.gov
This mechanism of action has prompted the exploration of nitro compounds as potential agents against a range of pathogens, including Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The search for new anti-tuberculosis drugs is critical due to the emergence of drug-resistant strains. nih.gov
Conclusion and Future Directions in Nitrocaramiphen Hydrochloride Research
Synthesis of Key Research Findings and Contributions
Nitrocaramiphen hydrochloride has been identified in scientific literature primarily as a potent and selective antagonist of the M1 muscarinic acetylcholine (B1216132) receptor. Seminal research has established its significant binding affinity for the M1 receptor subtype, with a reported inhibitory constant (Ki) of 5.5 nM. This affinity is accompanied by a notable selectivity profile; it is approximately 71-fold more selective for the M1 receptor over the M2 subtype and 10-fold more selective over the M3 subtype.
The primary contribution of early research on this compound was its characterization as a competitive antagonist at the M1 receptor. This characteristic, combined with its potency and selectivity, positioned it as a potentially superior pharmacological tool for the study of M1 receptors in the central nervous system when compared to more hydrophilic compounds like pirenzepine (B46924). The ester-type structure of this compound suggests it may have better brain penetration, a crucial attribute for investigating the role of M1 receptors in neurological processes.
Subsequent to its initial characterization, this compound has been included in various chemical libraries for high-throughput screening in drug discovery programs. Its presence in these libraries has led to its mention in broader research contexts, such as screens for potential therapeutic agents in acute leukemia and tuberculosis. However, these inclusions have not yet resulted in published, in-depth studies on its efficacy or mechanism of action in these diseases.
| Property | Value | Source |
| Mechanism of Action | Competitive M1 Muscarinic Receptor Antagonist | |
| Binding Affinity (Ki) | 5.5 nM | |
| Selectivity | 71-fold over M2, 10-fold over M3 |
Unresolved Questions and Knowledge Gaps in its Pharmacological Profile and Mechanism
Despite its promising initial characterization, a significant knowledge gap exists in the scientific literature regarding the broader pharmacological profile and in vivo activity of this compound. The research landscape following its initial discovery is sparse, leaving many critical questions unanswered.
A primary unresolved area is the comprehensive in vivo pharmacological profile of the compound. While its in vitro binding affinities are well-documented, there is a lack of published data on its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its efficacy and behavioral effects in animal models. Understanding its brain penetrance and stability in a biological system is crucial to validate its utility as a tool for central nervous system research.
Furthermore, the full spectrum of its receptor binding and potential off-target effects remains largely unexplored. The initial studies focused on M1, M2, and M3 receptors, but its interaction with other muscarinic receptor subtypes (M4 and M5) and non-muscarinic receptors has not been thoroughly investigated. A comprehensive screening against a wider panel of receptors and enzymes is necessary to fully understand its specificity and potential for unforeseen side effects.
The functional consequences of its M1 antagonism at the cellular and systems level are also not well understood. For instance, its impact on downstream signaling pathways following M1 receptor blockade and its influence on neurotransmitter systems beyond the cholinergic system have not been elucidated. This lack of mechanistic detail hinders the translation of its in vitro profile to potential therapeutic applications.
Prospective Avenues for Advanced Investigation and Therapeutic Target Exploration
The potent and selective M1 antagonist profile of this compound suggests several prospective avenues for future research, primarily leveraging the therapeutic potential of modulating the M1 muscarinic receptor.
Neurodegenerative Diseases and Cognitive Disorders: The M1 receptor is critically involved in learning and memory processes. Therefore, a key area for future investigation would be the use of this compound as a research tool to probe the role of M1 receptors in cognitive function and to validate M1 agonists as potential treatments for Alzheimer's disease and other dementias. While agonists are the therapeutic goal, selective antagonists like this compound are invaluable for preclinical studies to confirm the target's role.
Schizophrenia: Altered M1 receptor function has also been implicated in the pathophysiology of schizophrenia. Future studies could employ this compound to explore the impact of M1 receptor blockade on the cognitive and negative symptoms of schizophrenia in animal models, potentially validating M1 agonists as a therapeutic strategy.
Neuropathic Pain: M1 receptors in the central and peripheral nervous systems are involved in pain signaling. Investigating the effects of this compound in preclinical models of neuropathic pain could clarify the role of M1 receptors in this condition and determine if M1 antagonism has analgesic potential.
Oncology: While its inclusion in cancer-related screening libraries has been noted, dedicated studies are needed. Future research could focus on its effects on cell proliferation, apoptosis, and signaling pathways in specific cancer cell lines, particularly those where cholinergic signaling is implicated in tumor growth.
For any of these avenues to be pursued, initial research would need to address the fundamental knowledge gaps outlined in the previous section, including comprehensive pharmacokinetic and pharmacodynamic studies.
Q & A
Q. How can researchers differentiate allosteric vs. orthosteric antagonism mechanisms?
- Methodological Answer :
- Schild Analysis : Perform concentration-response curves with increasing antagonist doses. A linear Schild plot (slope = 1) suggests orthosteric action.
- Calcium Flux Assays : Test if pre-incubation with this compound non-competitively inhibits acetylcholine-induced responses .
Key Considerations for Experimental Design
- Positive/Negative Controls : Include pirenzepine (M1 selective) and atropine (pan-muscarinic) in binding/functional assays .
- Data Reproducibility : Replicate experiments across ≥3 independent batches of compound. Publish raw data and analysis scripts for transparency .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and obtain institutional ethics approvals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
